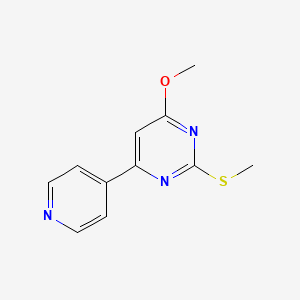
4-(Methyloxy)-2-(methylthio)-6-(4-pyridinyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-2-methylsulfanyl-6-pyridin-4-ylpyrimidine is a heterocyclic compound that features both pyrimidine and pyridine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of methoxy and methylsulfanyl groups in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-2-methylsulfanyl-6-pyridin-4-ylpyrimidine typically involves multi-step organic reactions One common method includes the cyclocondensation of appropriate precursors under controlled conditionsThe final step often involves the formation of the pyrimidine ring through cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-methylsulfanyl-6-pyridin-4-ylpyrimidine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfone or sulfoxide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the pyrimidine or pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group typically yields sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
4-Methoxy-2-methylsulfanyl-6-pyridin-4-ylpyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-methoxy-2-methylsulfanyl-6-pyridin-4-ylpyrimidine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and require further research to fully elucidate .
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine: Similar in structure but with different substituents, leading to varied reactivity and applications.
Pyrimidopyrimidines: Bicyclic compounds with two fused pyrimidine rings, offering different biological and chemical properties.
Uniqueness
4-Methoxy-2-methylsulfanyl-6-pyridin-4-ylpyrimidine is unique due to the combination of methoxy and methylsulfanyl groups, which confer distinct chemical reactivity and potential biological activity. Its dual pyridine and pyrimidine rings also contribute to its versatility in various applications.
Properties
Molecular Formula |
C11H11N3OS |
|---|---|
Molecular Weight |
233.29 g/mol |
IUPAC Name |
4-methoxy-2-methylsulfanyl-6-pyridin-4-ylpyrimidine |
InChI |
InChI=1S/C11H11N3OS/c1-15-10-7-9(13-11(14-10)16-2)8-3-5-12-6-4-8/h3-7H,1-2H3 |
InChI Key |
AWTVTTZGDXFAQT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC(=C1)C2=CC=NC=C2)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















